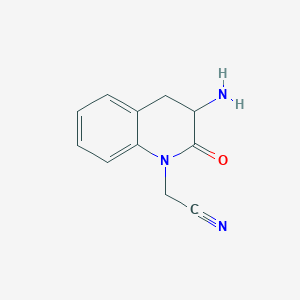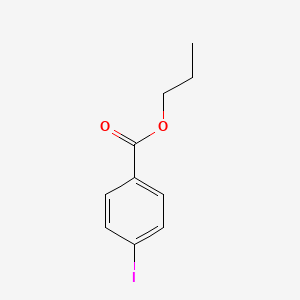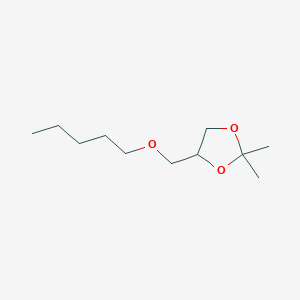
Ethyl 4-(Cbz-amino)-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(Cbz-amino)-3-oxopentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a keto group on a pentanoate backbone. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Keto Group: The keto group is introduced through an oxidation reaction. This can be done using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(Cbz-amino)-3-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Hydrogen chloride in dioxane, trifluoroacetic acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Deprotection: Free amino compounds.
Applications De Recherche Scientifique
Ethyl 4-(Cbz-amino)-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of Ethyl 4-(Cbz-amino)-3-oxopentanoate involves its reactivity with various functional groups. The benzyloxycarbonyl group serves as a protective group for the amino functionality, allowing selective reactions at other sites. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminopentanoate: Lacks the benzyloxycarbonyl protection and keto group.
Ethyl 4-oxo-3-pentenoate: Contains a double bond instead of the amino group.
Ethyl 4-(((methoxy)carbonyl)amino)-3-oxopentanoate: Similar structure but with a methoxycarbonyl group instead of benzyloxycarbonyl.
Uniqueness
Ethyl 4-(Cbz-amino)-3-oxopentanoate is unique due to its combination of functional groups, which allows for selective reactions and protection strategies in organic synthesis. The benzyloxycarbonyl group provides stability and ease of removal, making it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C15H19NO5 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
ethyl 3-oxo-4-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C15H19NO5/c1-3-20-14(18)9-13(17)11(2)16-15(19)21-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,19) |
Clé InChI |
WWLWRXLKLWJAON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Dimethyl-[2-(3-methyl-2-nitro-phenoxy)-ethyl]-amine](/img/structure/B8418509.png)
![[3-(N'-acetyl-hydrazino)-3-oxo-propyl]-carbamic acid tert-butyl ester](/img/structure/B8418514.png)
